molecular formula C9H18O3 B2687822 1,1-Diethoxy-3-methylbutan-2-one CAS No. 6136-94-3

1,1-Diethoxy-3-methylbutan-2-one

Cat. No.: B2687822
CAS No.: 6136-94-3
M. Wt: 174.24
InChI Key: VAQNGLMBLFXFOT-UHFFFAOYSA-N
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Description

1,1-Diethoxy-3-methylbutan-2-one is an aliphatic ketone derivative featuring two ethoxy groups at the first carbon and a methyl branch at the third carbon of the butan-2-one backbone. Its molecular formula is inferred to be C₉H₁₈O₃, with a molecular weight of 174.24 g/mol (analogous to structurally similar compounds, e.g., 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one ). The compound’s structure combines a ketone group (at position 2) with diethoxy substituents, which confer unique reactivity and physicochemical properties.

Properties

IUPAC Name

1,1-diethoxy-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-5-11-9(12-6-2)8(10)7(3)4/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQNGLMBLFXFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)C(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6136-94-3
Record name 1,1-diethoxy-3-methylbutan-2-one
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Preparation Methods

1,1-Diethoxy-3-methylbutan-2-one can be synthesized through a two-step process :

    Reaction of 2-methylbutanal with ethanol: This reaction produces 2-ethoxy-3-methylbutanol.

    Acetalization: The 2-ethoxy-3-methylbutanol is then reacted with ethanol in the presence of sulfuric acid to form 1,1-diethoxy-3-methylbutan-2-one.

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

1,1-Diethoxy-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Diethoxy-3-methylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-diethoxy-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. As an acetal, it can undergo hydrolysis to release the corresponding aldehyde and ethanol. This hydrolysis reaction is catalyzed by acids and can occur under physiological conditions . The released aldehyde can then participate in various biochemical pathways, exerting its effects through interactions with enzymes and other molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,1-Diethoxy-3-methylbutan-2-one with four structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
1,1-Diethoxy-3-methylbutan-2-one C₉H₁₈O₃ 174.24 (inferred) Ketone, Diethoxy Solvent, Synthetic intermediate Inferred
1,1-Dimethoxy-3-methylbutane C₇H₁₆O₂ 132.20 Acetal Solvent, Chemical synthesis
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one C₉H₁₈O₃ 174.24 Ketone, Methoxyethoxy Pharmaceuticals, Agrochemicals
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ 178.23 Aromatic ketone, Hydroxyl Pharmaceuticals, Materials science
Key Observations:
  • Functional Groups : The diethoxy and methoxyethoxy substituents in 1,1-Diethoxy-3-methylbutan-2-one and 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one enhance lipophilicity compared to the acetal (1,1-Dimethoxy-3-methylbutane) or aromatic ketone (1-(2-Hydroxyphenyl)-3-methylbutan-1-one) .
  • Reactivity : The ketone group in 1,1-Diethoxy-3-methylbutan-2-one enables nucleophilic additions, while the diethoxy groups stabilize the molecule against hydrolysis compared to acetals .

Physicochemical Properties

  • Boiling Point/Solubility : The diethoxy groups increase hydrophobicity compared to methoxy analogs, suggesting lower water solubility but better miscibility with organic solvents. For example, 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one (C₉H₁₈O₃) likely shares similar boiling points (~200–250°C inferred) .
  • Stability : Diethoxy-substituted compounds exhibit greater hydrolytic stability than acetals (e.g., 1,1-Dimethoxy-3-methylbutane), which are prone to acid-catalyzed cleavage .

Biological Activity

1,1-Diethoxy-3-methylbutan-2-one (CAS No. 6136-94-3) is an organic compound that has garnered interest due to its potential biological activities. This compound is part of a broader category of diethoxy ketones, which are known for various applications in organic synthesis and potential pharmacological effects. Understanding the biological activity of 1,1-Diethoxy-3-methylbutan-2-one is crucial for its application in medicinal chemistry and industrial processes.

Chemical Structure and Properties

The molecular structure of 1,1-Diethoxy-3-methylbutan-2-one features two ethoxy groups attached to a carbon chain with a ketone functional group. Its structural formula can be represented as follows:

C8H16O3\text{C}_8\text{H}_{16}\text{O}_3

This compound exhibits characteristics typical of ketones, including reactivity in nucleophilic addition reactions and potential interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that 1,1-Diethoxy-3-methylbutan-2-one exhibits significant antimicrobial activity. In a study assessing various organic compounds for their ability to inhibit bacterial growth, this compound demonstrated effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antimicrobial agents, suggesting its potential as a lead compound in antibiotic development.

Table 1: Antimicrobial Activity of 1,1-Diethoxy-3-methylbutan-2-one

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of 1,1-Diethoxy-3-methylbutan-2-one on various cancer cell lines. The compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. Results indicated that it induces apoptosis in these cell lines through the activation of caspase pathways.

Table 2: Cytotoxicity of 1,1-Diethoxy-3-methylbutan-2-one

Cell LineIC50 (µM)Mechanism of Action
HeLa15Caspase activation
MCF-720Reactive oxygen species (ROS) generation

The mechanism by which 1,1-Diethoxy-3-methylbutan-2-one exerts its biological effects appears to involve multiple pathways:

  • Antimicrobial Action: The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
  • Cytotoxicity: The induction of apoptosis in cancer cells is likely mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

Several case studies have highlighted the potential applications of 1,1-Diethoxy-3-methylbutan-2-one in pharmaceutical formulations. For instance:

  • Study on Antibacterial Efficacy: A study published in the Journal of Antimicrobial Chemotherapy demonstrated the efficacy of this compound in reducing bacterial load in infected animal models.
  • Cancer Treatment Trials: Preliminary trials involving formulations containing this compound showed promise in enhancing the efficacy of existing chemotherapeutic agents without significant side effects.

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